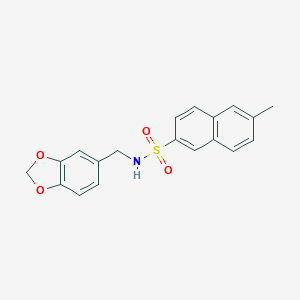
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of sulfonylureas and has been studied for its biochemical and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.
Mechanism of Action
The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
- 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Uniqueness
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions on the phenyl ring, which may confer distinct biochemical properties compared to other similar compounds. These structural differences can influence the compound’s binding affinity and specificity for potassium channels, making it a valuable tool in research.
Properties
CAS No. |
886122-87-8 |
|---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4g/mol |
IUPAC Name |
1-(4-ethoxy-3-ethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O4S/c1-3-12-11-14(5-6-15(12)22-4-2)23(20,21)18-9-7-13(8-10-18)16(17)19/h5-6,11,13H,3-4,7-10H2,1-2H3,(H2,17,19) |
InChI Key |
XBKVYUJZQVSHBX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511558.png)


